molecular formula C20H28Cl2N2 B15129219 (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride

Cat. No.: B15129219
M. Wt: 367.4 g/mol
InChI Key: RIJQPRPIYQEHFC-UHFFFAOYSA-N
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Description

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound that has garnered significant interest in the fields of organic synthesis and catalysis. This compound is known for its ability to act as a ligand in various catalytic processes, making it a valuable tool in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.

    N-Benzylation: The primary amine groups of (1R,2R)-cyclohexane-1,2-diamine are selectively benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The resulting N1,N2-dibenzylcyclohexane-1,2-diamine is purified through recrystallization or column chromatography.

    Formation of Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by filtration and drying.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles replace the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, facilitating enantioselective reactions. The molecular targets include various metal ions such as palladium, platinum, and rhodium, which are commonly used in catalytic processes. The pathways involved often include the activation of substrates and the stabilization of transition states, leading to high enantioselectivity in the products.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diaminocyclohexane: A simpler analog without the benzyl groups, used in similar catalytic applications.

    (1R,2R)-N,N’-Dimethyl-1,2-diphenylethane-1,2-diamine: Another chiral diamine with different substituents, offering varied reactivity and selectivity.

    (1R,2R)-1,2-Diaminoindane: A structurally related compound with a different ring system, used in asymmetric synthesis.

Uniqueness

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific chiral environment and the presence of benzyl groups, which enhance its ability to act as a ligand in asymmetric catalysis. This compound provides higher enantioselectivity and stability in certain reactions compared to its analogs.

Properties

IUPAC Name

1-N,2-N-dibenzylcyclohexane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.2ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;/h1-6,9-12,19-22H,7-8,13-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJQPRPIYQEHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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